molecular formula C11H12N4O2S B413630 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 312915-44-9

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Cat. No. B413630
CAS RN: 312915-44-9
M. Wt: 264.31g/mol
InChI Key: FEFNRDPXDLIZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione, also known as AMTDP, is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research.

Mechanism Of Action

The mechanism of action of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its ability to modulate the activity of various enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. It has also been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play a key role in cognitive function and memory.
Biochemical and Physiological Effects:
3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and promoting neuronal survival and growth. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione for lab experiments is its ability to cross the blood-brain barrier and target specific receptors and enzymes in the brain. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione, including exploring its potential as a therapeutic agent for neurodegenerative diseases, investigating its effects on other neurotransmitter systems, and optimizing its synthesis method for increased yield and purity. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione in humans.

Synthesis Methods

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can be synthesized through a multi-step process involving the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with allyl isothiocyanate, followed by cyclization with methyl acetoacetate and oxidation with potassium permanganate. This method has been optimized for high yield and purity of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione.

Scientific Research Applications

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methyl-2-prop-2-enyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-3-4-15-9(16)7-8(13(2)11(15)17)12-10-14(7)5-6-18-10/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNRDPXDLIZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.